molecular formula C20H14O2 B14401994 8-Methoxychrysene-5-carbaldehyde CAS No. 87901-90-4

8-Methoxychrysene-5-carbaldehyde

Cat. No.: B14401994
CAS No.: 87901-90-4
M. Wt: 286.3 g/mol
InChI Key: SXYARFYCYJLPSC-UHFFFAOYSA-N
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Description

8-Methoxychrysene-5-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a methoxy group (-OCH₃) attached to the eighth position of the chrysene ring and an aldehyde group (-CHO) at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxychrysene-5-carbaldehyde typically involves the formylation of 8-methoxychrysene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxychrysene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: 8-Methoxychrysene-5-carboxylic acid.

    Reduction: 8-Methoxychrysene-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 8-Methoxychrysene-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polycyclic aromatic hydrocarbons and other aromatic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural features make it suitable for applications in optoelectronic devices and sensors .

Mechanism of Action

The mechanism of action of 8-Methoxychrysene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 8-Methoxychrysene-5-carbaldehyde is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological interactions. The methoxy group can enhance the compound’s solubility in organic solvents and modify its electronic properties, making it distinct from its analogs.

Properties

CAS No.

87901-90-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

8-methoxychrysene-5-carbaldehyde

InChI

InChI=1S/C20H14O2/c1-22-16-7-9-17-14(11-16)10-15(12-21)20-18-5-3-2-4-13(18)6-8-19(17)20/h2-12H,1H3

InChI Key

SXYARFYCYJLPSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C3C(=C2C=C1)C=CC4=CC=CC=C43)C=O

Origin of Product

United States

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